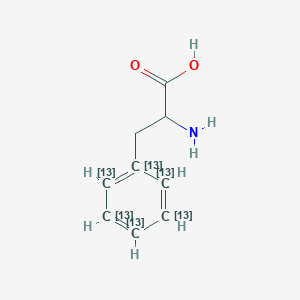

L-Phénylalanine (cycle-13C6)

Vue d'ensemble

Description

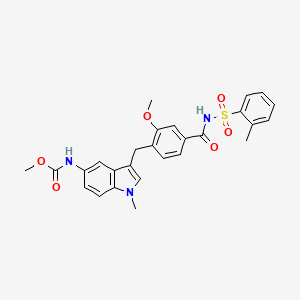

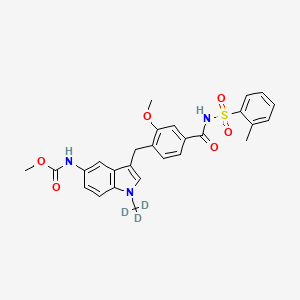

L-Phénylalanine-13C6, également connu sous le nom d'acide (S)-2-amino-3-phénylpropionique-13C6, est un composé marqué par des isotopes stables de la L-Phénylalanine. Ce composé est un acide aminé aromatique essentiel qui joue un rôle crucial dans la synthèse des protéines et divers processus métaboliques. L'étiquette « 13C6 » indique que six atomes de carbone dans le cycle phényle sont remplacés par l'isotope carbone-13, ce qui le rend utile pour le suivi et l'étude des voies métaboliques dans la recherche scientifique .

Applications De Recherche Scientifique

La L-Phénylalanine-13C6 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisée comme traceur dans les études métaboliques pour comprendre les voies de biosynthèse et de dégradation de la phénylalanine.

Biologie : Employée dans des études de synthèse des protéines et de métabolisme des acides aminés.

5. Mécanisme d'action

La L-Phénylalanine-13C6 exerce ses effets en participant aux mêmes voies métaboliques que la L-Phénylalanine non marquée. C'est un précurseur de la synthèse de neurotransmetteurs tels que la dopamine, la norépinéphrine et l'épinéphrine. Le composé marqué permet aux chercheurs de suivre ces voies et d'étudier la cinétique et la distribution de la phénylalanine et de ses métabolites dans les systèmes biologiques . Les cibles moléculaires comprennent des enzymes comme la phénylalanine hydroxylase et la décarboxylase des acides aminés aromatiques .

Composés similaires :

L-Tyrosine-13C6 : Un autre acide aminé marqué utilisé pour étudier les voies métaboliques.

L-Phénylalanine-d5 : Une version deutériée de la phénylalanine utilisée dans des applications de recherche similaires.

L-Tryptophane-13C11 : Un acide aminé aromatique marqué utilisé pour étudier la synthèse des protéines et le métabolisme.

Unicité : La L-Phénylalanine-13C6 est unique en raison de son marquage spécifique du cycle phényle avec des isotopes carbone-13, ce qui fournit des informations détaillées sur le devenir métabolique de la phénylalanine. Cette spécificité permet un suivi et une quantification précis dans les études métaboliques, ce qui en fait un outil précieux en recherche .

Mécanisme D'action

Target of Action

L-Phenylalanine (ring-13C6) is primarily targeted towards amino acid metabolism within cells . It plays a crucial role in the metabolic reprogramming that is a common phenomenon in tumorigenesis and tumor progression .

Mode of Action

L-Phenylalanine (ring-13C6) interacts with its targets by being incorporated into the metabolic pathways of the cell . It is used as a tracer in mass spectrometry imaging to spatiotemporally trace important endogenous metabolites in biological tissue specimens .

Biochemical Pathways

The compound is involved in the phenylalanine to tyrosine conversion process . This process is part of the larger phenylalanine metabolism pathway, which is crucial for the synthesis of proteins and other important molecules within the cell .

Pharmacokinetics

The pharmacokinetics of L-Phenylalanine (ring-13C6) involves its distribution within the tissue after injection . The highest abundance of the compound was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . The overall enrichment of the compound showed a delayed temporal trend in the tumor due to the phenylalanine to tyrosine conversion process .

Result of Action

The result of the action of L-Phenylalanine (ring-13C6) is the spatiotemporal intra-tumoral distribution of the essential aromatic amino acid and its de-novo synthesized metabolite . This allows for the exploration of

Analyse Biochimique

Biochemical Properties

L-Phenylalanine (ring-13C6) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the Phe-to-Tyr conversion process . The nature of these interactions is complex and involves changes in spatial distributions of standard amino acids in the tissue .

Cellular Effects

L-Phenylalanine (ring-13C6) has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .

Molecular Mechanism

The molecular mechanism of L-Phenylalanine (ring-13C6) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The overall enrichment of L-Phenylalanine (ring-13C6) showed a delayed temporal trend in tumor caused by the Phe-to-Tyr conversion process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Phenylalanine (ring-13C6) change over time. The highest abundance of L-Phenylalanine (ring-13C6) was detected in tumor tissue at 10 minutes after tracer injection and decreased progressively over time . This indicates the product’s stability and its long-term effects on cellular function.

Metabolic Pathways

L-Phenylalanine (ring-13C6) is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . A notable pathway is the conversion process from Phenylalanine to Tyrosine .

Transport and Distribution

L-Phenylalanine (ring-13C6) is transported and distributed within cells and tissues. The specific transporters or binding proteins it interacts with are not mentioned in the available literature. It has been observed that L-Phenylalanine (ring-13C6) shows higher abundances in viable tumor regions compared to non-viable regions .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La L-Phénylalanine-13C6 est synthétisée par un procédé chimique en plusieurs étapes qui implique l'incorporation d'isotopes carbone-13 dans le cycle phényle de la L-Phénylalanine. La synthèse commence généralement avec du benzène marqué au carbone-13 disponible dans le commerce, qui subit une série de réactions, notamment la nitration, la réduction et l'amination, pour former la phénylalanine marquée .

Méthodes de production industrielle : La production industrielle de L-Phénylalanine-13C6 implique une fermentation microbienne utilisant des souches génétiquement modifiées d'Escherichia coli. Ces souches sont conçues pour incorporer du glucose marqué au carbone-13 dans la voie de biosynthèse de la phénylalanine, ce qui entraîne la production de L-Phénylalanine-13C6. Le composé est ensuite purifié par diverses techniques chromatographiques pour atteindre une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : La L-Phénylalanine-13C6 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion en L-Tyrosine-13C6 par hydroxylation.

Réduction : Réduction du groupe carboxyle pour former la phényléthylamine-13C6.

Substitution : Halogénation du cycle phényle pour former des dérivés halogénés.

Réactifs et conditions courants :

Oxydation : Catalysée par des enzymes telles que la phénylalanine hydroxylase en présence de tétrahydrobioptérine et d'oxygène.

Réduction : Utilise des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) dans des conditions anhydres.

Substitution : Les réactions d'halogénation utilisent généralement des agents halogénants comme le brome ou le chlore en présence d'un catalyseur.

Principaux produits :

L-Tyrosine-13C6 : Formée par hydroxylation.

Phényléthylamine-13C6 : Formée par réduction.

Dérivés halogénés : Formés par réactions de substitution.

Comparaison Avec Des Composés Similaires

L-Tyrosine-13C6: Another labeled amino acid used to study metabolic pathways.

L-Phenylalanine-d5: A deuterium-labeled version of phenylalanine used in similar research applications.

L-Tryptophan-13C11: A labeled aromatic amino acid used to study protein synthesis and metabolism.

Uniqueness: L-Phenylalanine-13C6 is unique due to its specific labeling of the phenyl ring with carbon-13 isotopes, which provides detailed insights into the metabolic fate of phenylalanine. This specificity allows for precise tracing and quantification in metabolic studies, making it a valuable tool in research .

Propriétés

Numéro CAS |

180268-82-0 |

|---|---|

Formule moléculaire |

C9H11NO2 |

Poids moléculaire |

171.15 g/mol |

Nom IUPAC |

(2S)-2-amino-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,7+1 |

Clé InChI |

COLNVLDHVKWLRT-KILZIXFTSA-N |

SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N |

SMILES isomérique |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C[C@@H](C(=O)O)N |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)O)N |

Synonymes |

(2S)-2-Amino-3-phenylpropanoic Acid-13C6; (S)-(-)-Phenylalanine-13C6; (S)-α-Amino-β-phenylpropionic Acid-13C6; (S)-α-Aminohydrocinnamic Acid-13C6; (S)-α-Amino-benzenepropanoic Acid-13C6; |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B588694.png)

![(1R,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B588695.png)